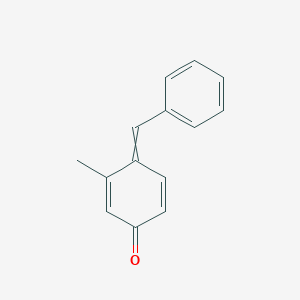
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one typically involves the reaction of benzaldehyde with a substituted cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexanone derivative.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, reduced cyclohexanone derivatives, and various substituted benzylidene compounds .
科学的研究の応用
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
類似化合物との比較
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-one
Comparison: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electrophilic properties and a different spectrum of biological activities .
特性
CAS番号 |
89338-18-1 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
4-benzylidene-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H12O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
GIZAVFHGWKITRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=CC1=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
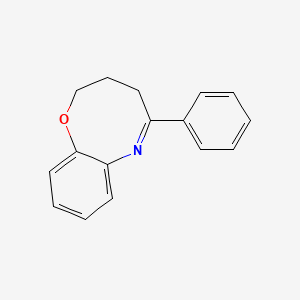
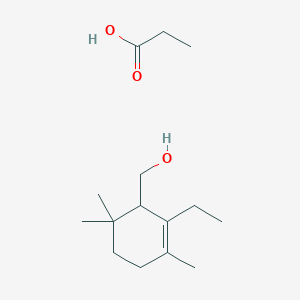
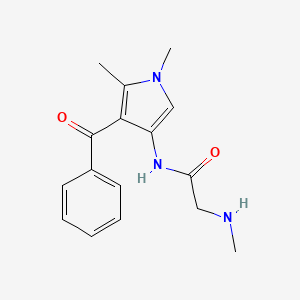

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
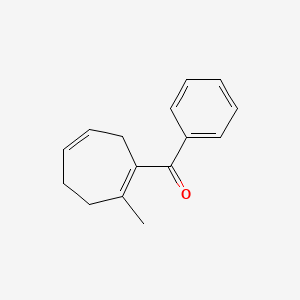
![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)
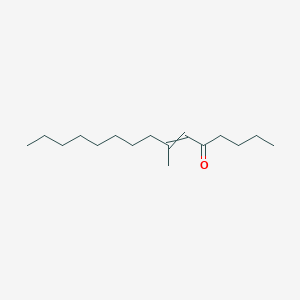
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
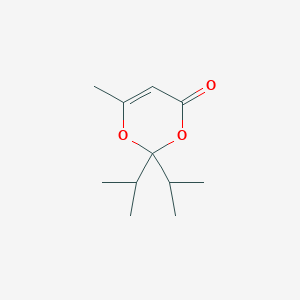
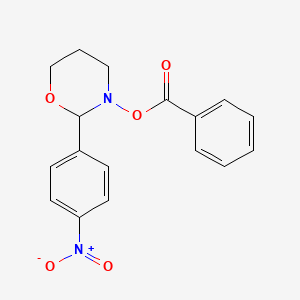
![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
